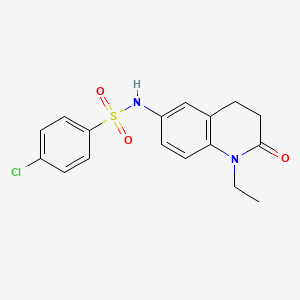
4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as E-64d and is known for its inhibitory effects on cysteine proteases. Cysteine proteases play a crucial role in many physiological processes, including protein degradation, antigen processing, and apoptosis. Therefore, E-64d has been widely used as a research tool to study the role of cysteine proteases in various biological processes.
Aplicaciones Científicas De Investigación
Antitumor Activity
- Novel tetrahydroquinoline derivatives bearing a sulfonamide moiety showed significant in vitro antitumor activity, with certain compounds being more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).
Chemical Synthesis and Structural Analysis
- A study on the synthesis of tetrahydroquinazoline derivatives via aza Diels-Alder reaction provides insights into the chemical behavior and structure of these compounds (Cremonesi et al., 2010).
- The crystal structure of a related compound, gliquidone, revealed intra- and intermolecular interactions, aiding in understanding its molecular properties (Gelbrich et al., 2011).
Antimicrobial Properties
- Some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives synthesized as antimicrobial agents exhibited high activity against Gram-positive bacteria (Research in Biointerface Chemistry, 2019).
Agonist Activity
- Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were found to be potent, selective human beta3 adrenergic receptor agonists (Parmee et al., 2000).
Catalyst Application
- Half-sandwich ruthenium complexes containing aromatic sulfonamides were synthesized and showed good activity as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).
Potential for Treating Hypertension and Diabetes
- A study synthesized a series of benzene sulfonamide derivatives, exploring their diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014).
Propiedades
IUPAC Name |
4-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-20-16-9-6-14(11-12(16)3-10-17(20)21)19-24(22,23)15-7-4-13(18)5-8-15/h4-9,11,19H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBDELVWABMMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

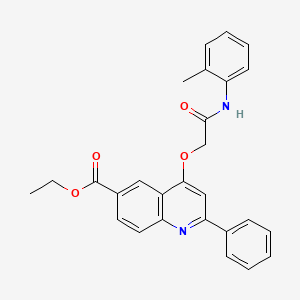
![N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide](/img/structure/B2706778.png)

![2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide](/img/structure/B2706780.png)
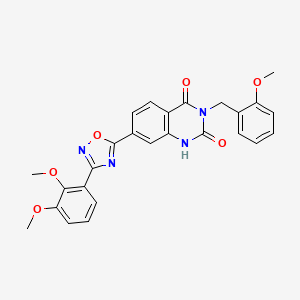
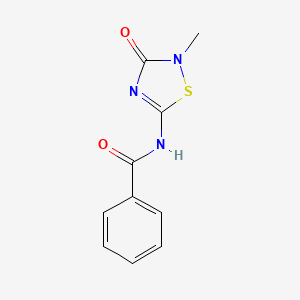
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone](/img/structure/B2706783.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2706784.png)
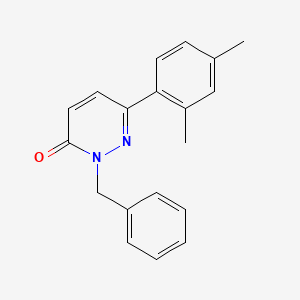
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706789.png)
![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)
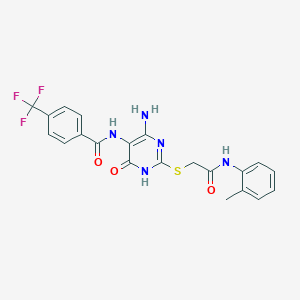

![1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B2706798.png)